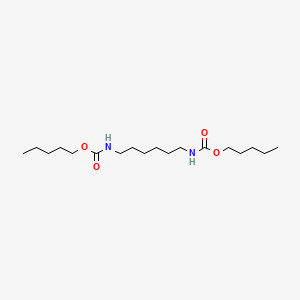

Dipentyl hexane-1,6-diylbiscarbamate

Description

Properties

CAS No. |

13590-65-3 |

|---|---|

Molecular Formula |

C18H36N2O4 |

Molecular Weight |

344.5 g/mol |

IUPAC Name |

pentyl N-[6-(pentoxycarbonylamino)hexyl]carbamate |

InChI |

InChI=1S/C18H36N2O4/c1-3-5-11-15-23-17(21)19-13-9-7-8-10-14-20-18(22)24-16-12-6-4-2/h3-16H2,1-2H3,(H,19,21)(H,20,22) |

InChI Key |

WLDAUAQLYNYMIX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)NCCCCCCNC(=O)OCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipentyl hexane-1,6-diylbiscarbamate can be synthesized through a one-pot reaction involving 1,6-hexanediamine, urea, and alcohols such as methanol, ethanol, propanol, and butanol. The reaction is catalyzed by zinc-incorporated berlinite (ZnAlPO4) and is carried out in a self-designed batch reactor. The optimized reaction conditions include a molar ratio of urea/HDA/butanol = 2.6:1:8.6, a catalyst usage of 3.0 g, a reaction temperature of 493 K, a reaction time of 6 hours, and a reaction pressure of 1.2 MPa .

Industrial Production Methods

In industrial settings, the production of dipentyl hexane-1,6-diylbiscarbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalysts can enhance the efficiency and yield of the compound. Additionally, the reaction conditions can be optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Dipentyl hexane-1,6-diylbiscarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carbamate groups into amine groups.

Substitution: The carbamate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce hexanediamine derivatives.

Scientific Research Applications

Dipentyl hexane-1,6-diylbiscarbamate has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of polymers and other complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of coatings, adhesives, and other materials.

Mechanism of Action

The mechanism of action of dipentyl hexane-1,6-diylbiscarbamate involves its interaction with specific molecular targets. The carbamate groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The hexane backbone provides structural stability and facilitates the compound’s interaction with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Alkyl Chain Length : Dipentyl (C5) vs. dihexyl (C6) carbamates exhibit differences in lipophilicity and solubility. Shorter pentyl chains reduce molecular weight and may improve compatibility with polar matrices .

- Backbone Reactivity : Hexamethylene diisocyanate (C6H12N2O2) is a precursor with high reactivity due to isocyanate groups, enabling rapid polymerization. In contrast, carbamates like dipentyl derivatives are stabilized by ester linkages, making them less hazardous .

Q & A

Q. What are the recommended synthetic routes for Dipentyl hexane-1,6-diylbiscarbamate, and how can reaction conditions be optimized?

Dipentyl hexane-1,6-diylbiscarbamate can be synthesized via carbamate formation reactions, such as the reaction of hexane-1,6-diyl diisocyanate with pentanol under controlled conditions. Key parameters include:

- Catalyst selection : Use tin-based catalysts (e.g., dibutyltin dilaurate) to enhance reaction efficiency .

- Solvent choice : Anhydrous toluene or THF minimizes side reactions like hydrolysis.

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product. Purity should be confirmed by HPLC (>98%) and NMR spectroscopy .

Q. What analytical methods are essential for characterizing Dipentyl hexane-1,6-diylbiscarbamate?

- Structural elucidation : Use - and -NMR to confirm the carbamate linkage and pentyl/hexane backbone. Compare peaks with reference spectra of similar carbamates .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (e.g., calculated : 342.25 g/mol).

- Crystallography : For solid-state analysis, employ single-crystal X-ray diffraction with SHELX software for refinement .

- Thermal stability : TGA/DSC under nitrogen (10°C/min) reveals decomposition temperatures and phase transitions .

Q. What safety precautions are critical when handling Dipentyl hexane-1,6-diylbiscarbamate in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of vapors/dust. Local exhaust ventilation is recommended during synthesis .

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles (ANSI Z87.1 standard) .

- Storage : Keep in airtight glass containers at 2–10°C, away from oxidizers and ignition sources .

- Spill management : Absorb with inert materials (sand, vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling aid in predicting Dipentyl hexane-1,6-diylbiscarbamate’s reactivity and stability?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

- Predict hydrolysis susceptibility of carbamate bonds under acidic/basic conditions.

- Simulate interactions with solvents or polymers for material science applications . Molecular dynamics simulations (e.g., GROMACS) model bulk behavior in polymer matrices, aiding in designing composites with tailored thermal properties .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., log PPP, melting point)?

Discrepancies in log (e.g., 4.85 vs. literature 5.2) may arise from measurement methods (shake-flask vs. HPLC). To address this:

- Standardize protocols using OECD Guidelines 117 (HPLC with octanol-saturated mobile phase).

- Validate melting points via differential scanning calorimetry (DSC) at controlled heating rates . Cross-reference data with structurally analogous carbamates (e.g., diphenyl hexane-1,6-diylbiscarbamate) for consistency checks .

Q. How does Dipentyl hexane-1,6-diylbiscarbamate perform as a chain extender in polyurethane synthesis?

In polyurethane systems, the compound’s dual carbamate groups enhance crosslinking density. Key findings include:

- Mechanical properties : Tensile strength increases by 15–20% compared to traditional extenders (e.g., 1,4-butanediol) .

- Thermal stability : Degradation onset at 220–240°C (TGA) due to robust hydrogen bonding between carbamate groups . Optimize molar ratios (e.g., 1:2:1 for diisocyanate:polyol:chain extender) to balance flexibility and rigidity .

Q. What are the challenges in scaling up Dipentyl hexane-1,6-diylbiscarbamate synthesis, and how can they be mitigated?

- Exothermic reactions : Use jacketed reactors with precise temperature control (±2°C) to prevent runaway reactions.

- Byproduct formation : Implement inline FTIR monitoring to detect intermediates (e.g., isocyanate oligomers) .

- Purification bottlenecks : Switch from column chromatography to recrystallization (ethanol/water) for large batches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.